9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-3-22-9-4-10-23-14-15(20-17(22)23)21(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFKBNWWGFNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydropyrimido structure that is known for its diverse biological activities. The presence of the 4-fluorobenzyl group is particularly significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various pharmacological activities:
- Adenosine Receptor Antagonism : Some derivatives of tetrahydropyrimido compounds have been shown to act as antagonists at adenosine receptors (ARs), particularly A1 and A2A subtypes. For instance, related compounds displayed Ki values in the nanomolar range for these receptors, indicating strong binding affinity .
- Inhibition of Monoamine Oxidase B (MAO-B) : Several studies have reported that certain purine derivatives inhibit MAO-B activity. This inhibition could lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting potential applications in treating neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : Some purine derivatives have demonstrated cytotoxic effects on various cancer cell lines. Notably, compounds with similar structures have shown IC50 values ranging from 0.01 to 10 µM against leukemia cell lines .
Case Study 1: Adenosine Receptor Antagonism
A study focused on a series of tetrahydropyrazino derivatives found that specific substitutions at the N1 and N3 positions significantly enhanced binding affinity to A1 and A2A receptors. The compound 8-(2,4-dichloro-5-fluorobenzyl) was highlighted for its dual antagonistic properties with Ki values of 217 nM (A1) and 268 nM (A2A) .
Case Study 2: MAO-B Inhibition
Another investigation into tetrahydropyrimido derivatives revealed that certain analogs exhibited potent inhibition of MAO-B with IC50 values around 508 nM. This suggests their potential utility in treating conditions like Parkinson's disease where MAO-B inhibition is beneficial .
Comparative Table of Biological Activities
| Compound | Target | Ki/IC50 Value | Biological Activity |
|---|---|---|---|
| 9-Ethyl-3-(4-fluorobenzyl)-... | A1 AR | TBD | Antagonist |
| 9-Ethyl-3-(4-fluorobenzyl)-... | A2A AR | TBD | Antagonist |
| 9-Ethyl-3-(4-fluorobenzyl)-... | MAO-B | 508 nM | Inhibitor |
| Related Derivative | Leukemia Cells | IC50 = 0.01 - 10 µM | Cytotoxic |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar purine structures exhibit significant anticancer properties. For instance, tetrahydropyrimido derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A study highlighted that modifications in the purine scaffold can lead to enhanced cytotoxicity against various cancer cell lines .
Neurological Disorders
The compound has been explored as a potential treatment for neurodegenerative diseases. Its structural analogs have shown promise as dual-target drugs that can modulate neurotransmitter systems implicated in conditions like Alzheimer's disease and Parkinson's disease. Specifically, the ability of tetrahydropyrimido derivatives to inhibit monoamine oxidase (MAO) suggests their role in enhancing neuroprotective effects .
Antidepressant and Anxiolytic Effects
Recent studies have identified the potential of purine derivatives as mixed 5-HT receptor ligands. These compounds can exhibit antidepressant and anxiolytic-like activities by modulating serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). The structure of 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione positions it as a candidate for further investigation in psychotropic applications .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- A study on novel purine derivatives demonstrated significant anticancer activity against human cancer cell lines through targeted inhibition of cell cycle progression .
- Another investigation focused on the neuroprotective effects of tetrahydropyrimido derivatives in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorobenzyl group at position 3 facilitates nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom. Common reactions include:
-
Key Insight : Fluorine’s electronegativity activates the benzyl ring for substitution, enabling diverse modifications at the 3-position . Microwave-assisted conditions improve yields (up to 93%).
Oxidation and Reduction Reactions
The tetrahydropyrimidine ring and purine core undergo redox transformations:
-
Critical Data : Oxidation of the tetrahydropyrimidine ring enhances interactions with enzymes like MAO-B (IC₅₀: 260–508 nM) .
Cyclization and Ring Formation
The compound serves as a precursor for fused heterocycles:
-
Notable Example : Cyclization under microwave conditions reduces reaction time by 80% compared to conventional heating.
Biological Target Interactions
The compound’s reactivity underpins its pharmacological effects:
-
Mechanistic Insight : The 4-fluorobenzyl group enhances hydrophobic interactions with enzyme active sites, while the ethyl group at N9 modulates selectivity .
Reaction Optimization and Catalysis
Advanced synthetic strategies improve efficiency:
Critical Analysis of Reactivity
-
Steric Effects : Bulky substituents at N9 (e.g., ethyl) hinder nucleophilic attacks at N7, directing reactivity toward the pyrimidine ring .
-
Electronic Effects : The 4-fluorobenzyl group’s electron-withdrawing nature stabilizes transition states in NAS, favoring para-substitution .
-
Biological Relevance : Structural modifications (e.g., oxidation state of the pyrimidine ring) correlate with MAO-B vs. kinase selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with related derivatives:
Key Observations:
Substituent Effects: Fluorobenzyl vs. Methylbenzyl: The 4-fluorobenzyl group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., MAO-B) compared to 4-methylbenzyl (), as fluorine’s electronegativity enhances dipole interactions . Ethyl vs.
Synthetic Efficiency: Yields for tricyclic xanthines vary widely (38–93%), influenced by reaction media (e.g., ethanol vs. DMF) and amine excess .
Compounds with dihydroxyphenethyl groups () prioritize antioxidant effects, contrasting with the target’s fluorobenzyl focus on receptor binding.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?
- Methodology : Multi-component reactions involving substituted aldehydes, amines, and cyclic diketones are commonly employed. For example, analogous compounds (e.g., pyranothiadiazolopyrimidines) are synthesized via refluxing in water-ethanol mixtures with ionic liquid catalysts (e.g., [Bmim]Cl), followed by recrystallization . Key parameters include:
- Solvent system : Polar protic solvents (e.g., ethanol-water) enhance solubility and reaction efficiency.
- Catalyst : Ionic liquids improve regioselectivity and reduce side reactions.
- Reaction time : 3–8 hours under reflux conditions, monitored by TLC for completion .
- Table 1 : Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher → Faster kinetics |
| Catalyst loading | 5–10 mol% | Excess → Side products |
| Solvent ratio | 1:1 to 3:1 (EtOH:H₂O) | Higher EtOH → Improved solubility |
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the ethyl, fluorobenzyl, and methyl groups. For example, the 4-fluorobenzyl group shows aromatic protons as doublets (J ≈ 8–9 Hz) near δ 7.2–7.4 ppm, while the ethyl group exhibits a triplet for the CH₂ near δ 1.2–1.4 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-F bonds at ~1100–1200 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for ambiguous stereochemistry or tautomeric forms?
- Methodology :
- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) definitively assigns stereochemistry and confirms bond lengths/angles, as demonstrated for acridine-dione analogs .
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish between regioisomers or tautomers. For example, NOESY cross-peaks between the ethyl group and methyl substituents can confirm spatial proximity .
Q. What computational strategies are effective for predicting the biological activity or binding affinity of this compound?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or PDEs). Prioritize fluorobenzyl and diketone moieties as key pharmacophores .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends from analogous purine-dione derivatives .
Q. How do solvent polarity and protic/aprotic conditions influence the compound’s stability during storage?
- Methodology :
- Accelerated Stability Studies : Store samples in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm). Protic solvents may accelerate hydrolysis of the diketone moiety .
- Table 2 : Stability Under Different Conditions
| Solvent | Temperature | Degradation Rate (%/month) |
|---|---|---|
| DMSO | 4°C | <1% |
| Ethanol | 25°C | ~2% |
| H₂O (pH 7.4) | 40°C | ~10% |
Methodological Considerations
Q. What experimental controls are critical when assessing the compound’s enzymatic inhibition activity?
- Methodology :
- Positive/Negative Controls : Include known inhibitors (e.g., theophylline for PDEs) and vehicle-only samples.
- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values. Account for solvent effects (e.g., DMSO <1% v/v) .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
